molecular formula C17H17ClFN5O7S B13872377 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochl oride

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochl oride

Cat. No.: B13872377
M. Wt: 489.9 g/mol
InChI Key: ZUHVYHQVJYIHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a synthetic compound known for its role as an adenosine triphosphate (ATP) analog. This compound is widely used in biochemical research to study various cellular processes, particularly those involving ATP-binding sites in kinases and other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves the reaction of adenosine with 4-fluorosulfonylbenzoic acid under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used to study the mechanism of action of various enzymes and proteins.

    Biology: Employed in the study of vesicular transport in intestinal cells and other cellular processes.

    Medicine: Investigated for its potential therapeutic applications due to its ability to modify nucleotide-binding domains in proteins.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by recognizing and binding to ATP-binding sites in kinases and other proteins. This interaction occurs due to the reaction of the fluorosulfonyl group with nucleophilic amino acids within these motifs. This binding can inhibit or modify the activity of the target proteins, providing insights into their function and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-5’-(4-fluorosulfonylbenzoate) hydrochloride
  • 5’-Deoxy-5’-(methylthio)adenosine
  • 5’-(N-Ethylcarboxamido)adenosine

Uniqueness

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is unique due to its specific interaction with ATP-binding sites and its ability to covalently modify residues in nucleotide-binding domains. This makes it a valuable tool in biochemical research for studying the function and regulation of various proteins .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHVYHQVJYIHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.